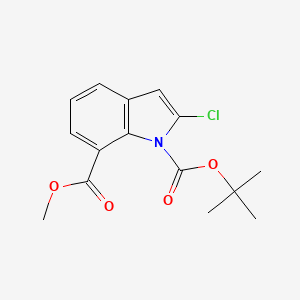
(R)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine is a chiral compound that features a trifluoromethyl group and a chloropyridinyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 3-chloropyridine with a trifluoromethylating agent under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide. The resulting intermediate is then subjected to amination using an appropriate amine source to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines.
Wissenschaftliche Forschungsanwendungen
®-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor in various biochemical pathways.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its binding affinity and stability, making it a potent modulator of biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-amino-2-(3-chloropyridin-4-yl)ethanol: Shares a similar chloropyridinyl moiety but differs in the functional groups attached.
®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile: Another compound with a similar core structure but different substituents.
Uniqueness
®-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with enhanced efficacy and safety profiles.
Eigenschaften
Molekularformel |
C7H6ClF3N2 |
|---|---|
Molekulargewicht |
210.58 g/mol |
IUPAC-Name |
(1R)-1-(3-chloropyridin-4-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-5-3-13-2-1-4(5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m1/s1 |
InChI-Schlüssel |
CPCNMWZVJZYZJP-ZCFIWIBFSA-N |
Isomerische SMILES |
C1=CN=CC(=C1[C@H](C(F)(F)F)N)Cl |
Kanonische SMILES |
C1=CN=CC(=C1C(C(F)(F)F)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


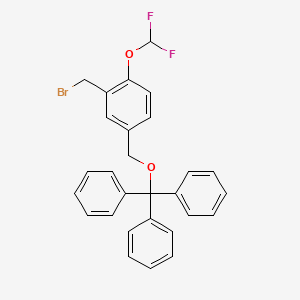
![tert-Butyl(6-aminobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B15235391.png)
![9-(2-Chlorophenyl)-6,13-dimethyl-2,4,5,8,12-pentazatricyclo[8.4.0.03,7]tetradeca-1(10),3,6,8,11,13-hexaene](/img/structure/B15235396.png)
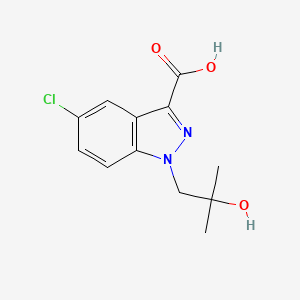
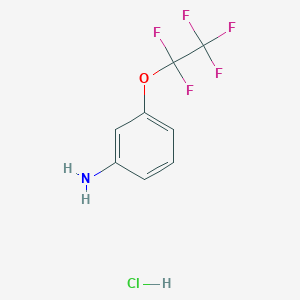
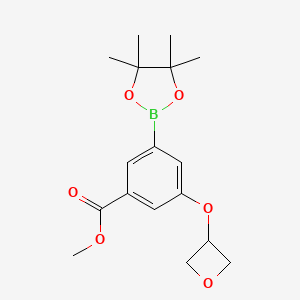

![Methyl 6-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B15235436.png)
![7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B15235440.png)

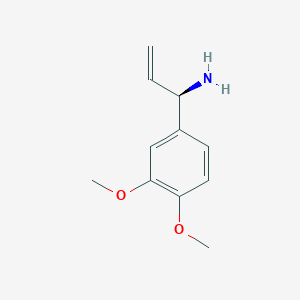
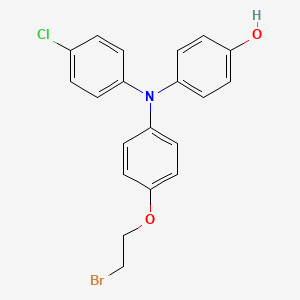
![Tert-butyl7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate](/img/structure/B15235464.png)
